molecular formula C6H5N3O B1400472 Pyrazolo[1,5-a]pyrazin-4(5h)-one CAS No. 1301714-00-0

Pyrazolo[1,5-a]pyrazin-4(5h)-one

Cat. No.: B1400472
CAS No.: 1301714-00-0
M. Wt: 135.12 g/mol
InChI Key: YORUZNSCSKMAMN-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrazin-4(5h)-one is a derivative of pyrazole, a heterocyclic compound . It has been found to exhibit a wide range of biological qualities such as anti-inflammatory, antimicrobial activity, and more . It has been used as a base for various synthetic transformations aimed at creating biologically active compounds .


Synthesis Analysis

The synthesis of this compound derivatives starts from the 3,5-dimethyl pyrazole ring and acetophenone derivatives . Five different N-propargylated C-3 substituted pyrazoles were obtained. These derivatives were reacted with different amine derivatives using Cs2CO3 in methanol . This resulted in 11 different this compound derivatives .


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrazin-4(5h)-ones react regioselectively with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Novel Derivatives : Pyrazolo[1,5-a]pyrazin-4(5h)-one derivatives have been synthesized, characterized by various spectroscopic methods, and their crystal structures analyzed via X-ray diffraction (Xie et al., 2010). These compounds demonstrate potential for various applications due to their unique structural features.

Biological Evaluation and Potential Anticancer Applications

  • Inhibition of Cancer Cell Growth : Certain derivatives of this compound have shown to inhibit the growth of A549 lung cancer cells in dosage-dependent manners, indicating potential as anticancer agents (Zhang et al., 2008).
  • Variation in Anticancer Efficacy : Different substitutions on the pyrazole moiety of these compounds, such as the 4-chlorophenyl group, have demonstrated varying degrees of efficacy in inhibiting cancer cell growth (Zheng et al., 2011).
  • Selective Effects on Lung Cancer Cells : Research has identified that some this compound derivatives selectively inhibit the growth of specific lung cancer cells, suggesting a potential for targeted cancer therapy (Liu et al., 2011).

Antimicrobial Activity

  • Synthesis and Antimicrobial Applications : The synthesis of certain this compound derivatives has been linked with antimicrobial activity, offering potential use in developing new antimicrobial agents (Hrynyshyn et al., 2019).

Fluorescent and Photophysical Properties

  • Fluorescent Compounds : Some compounds containing the this compound moiety have been synthesized for their fluorescent properties, indicating potential applications in material science and photophysical studies (Zheng et al., 2011).

Medicinal Chemistry and Drug Development

  • Potential in Medicinal Chemistry : The pyrazolo[1,5-a]pyrimidine derivatives, closely related to this compound, have shown significant interest in medicinal chemistry due to their structural diversity and potential as anticancer agents (Arias-Gómez et al., 2021).

Inhibition Mechanism Against Cancer Cells

  • Exploration of Inhibition Mechanisms : Studies have been conducted to understand the mechanisms through which this compound derivatives inhibit the proliferation of cancer cells, providing insights into their potential therapeutic applications (Shao & Feng, 2015).

Synthesis Methods and Chemical Reactivity

  • Development of Synthesis Methods : Research has focused on developing efficient synthesis methods for this compound derivatives, which is crucial for their practical applications in various fields (Smyth et al., 2010).

Future Directions

Pyrazolo[1,5-a]pyrazin-4(5h)-one and its derivatives have shown potential in biomedical research, particularly in the treatment of certain types of cancer . Future research could focus on exploring its other potential therapeutic applications and improving its synthesis process .

Properties

IUPAC Name

5H-pyrazolo[1,5-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-6-5-1-2-8-9(5)4-3-7-6/h1-4H,(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORUZNSCSKMAMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1301714-00-0
Record name pyrazolo[1,5-a]pyrazin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main mechanism of action for Pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives against cancer cells?

A: While the exact mechanism is still under investigation, studies suggest that these compounds exhibit anticancer activity by inhibiting the growth of specific cancer cell lines. Research has shown promising results in A549 and H322 lung cancer cell lines [, , , ]. Further research is necessary to fully elucidate the specific pathways and targets involved.

Q2: Have any specific structural modifications of this compound been explored, and what is their impact on biological activity?

A: Yes, researchers have explored incorporating ferrocenyl groups into the this compound scaffold [, ]. These modifications have shown potential in enhancing the anticancer activity of the parent compound. Further investigation into the structure-activity relationship is ongoing.

Q3: What analytical techniques have been used to characterize and study these compounds?

A: Researchers have employed various analytical methods to characterize this compound derivatives. These methods include X-ray crystallography to determine single-crystal structures, fluorescence spectroscopy to study their fluorescent properties, and likely other standard characterization methods like NMR and mass spectrometry [, , ].

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